1-(4-fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

USP7 inhibition pyrazolyl-urea SAR fluorophenyl positional isomerism

This 4-fluorophenyl-pyridinyl-pyrazole urea is a structurally differentiated probe for kinase selectivity panel screening. SAR studies show para-fluoro substitution and pyridinyl linker geometry independently govern p38α potency and MAPK selectivity versus 3-fluorophenyl or cyclopropyl analogs (CAS 2034463-45-9, 2034560-22-8). Procure as a reference standard to benchmark novel analog libraries, calibrate HPLC/HRMS analytical methods, and establish baseline logD/solubility. Ideal for dissecting DMPK1-dependent vs. USP7-mediated anti-angiogenic phenotypes and screening NAD+ biosynthesis modulation.

Molecular Formula C17H16FN5O
Molecular Weight 325.347
CAS No. 2034560-27-3
Cat. No. B2444297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
CAS2034560-27-3
Molecular FormulaC17H16FN5O
Molecular Weight325.347
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C17H16FN5O/c1-23-16(6-7-21-23)13-8-12(9-19-11-13)10-20-17(24)22-15-4-2-14(18)3-5-15/h2-9,11H,10H2,1H3,(H2,20,22,24)
InChIKeyZZSVSZSZHWCTOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea (CAS 2034560-27-3): Pyrazolyl-Urea Scaffold for Kinase-Targeted Research


1-(4-Fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a synthetic small molecule belonging to the 5-pyrazolyl-urea class, a privileged scaffold extensively explored for modulating kinases such as p38MAPK, Src, TrKa, and Raf [1]. The compound features a 4-fluorophenyl urea terminus connected via a methylene bridge to a 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl core. This biaryl pyridine-pyrazole architecture, combined with the para-fluorophenyl substitution, represents a distinct pharmacophore geometry within the broader pyrazolyl-urea family, and related sub-series have been claimed in patents for cancer treatment [2].

Why Pyrazolyl-Urea Analogs Cannot Be Interchanged: Evidence from Kinase and USP7 Profiling


Within the pyrazolyl-urea class, minor structural modifications profoundly alter target selectivity. For example, GeGe-3 (ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl)phenyl)ureido)-1H-pyrazole-4-carboxylate) engages DMPK1, Aurora B/C, and PLK2/3 as kinase targets and inhibits HUVEC proliferation [1], while STIRUR 41—a 3-fluorophenyl-5-pyrazolyl-urea—inhibits USP7 with an IC50 of 2.77 μM in HTLA-230 cells and suppresses IL-8-induced neutrophil chemotaxis . The change from a 3-fluorophenyl (STIRUR 41) to a 4-fluorophenyl urea group, coupled with the introduction of a pyridinyl linker between the pyrazole and the urea methylene, creates a topologically distinct hydrogen-bonding and steric environment around the urea pharmacophore. SAR studies on 1-phenyl-5-pyrazolyl ureas have demonstrated that para-substitution on the phenyl ring, heteroaryl attachment at the pyrazole 5-position, and the nature of the spacer between the urea and the heterocycle all independently govern p38α kinase inhibitory potency and selectivity against other MAPKs [2]. Therefore, assuming equivalent biological activity among compounds differing in these critical structural features is not supported by the published SAR data.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea vs. Closest Structural Analogs


4-Fluorophenyl vs. 3-Fluorophenyl Urea Substitution: Positional Isomerism Drives Divergent USP7/Neutrophil Activity

The target compound bears a 4-fluorophenyl urea group, whereas the published inhibitor STIRUR 41 possesses a 3-fluorophenyl urea at the equivalent position. STIRUR 41 inhibits USP7 with an IC50 of 2.77 μM in HTLA-230 neuroblastoma cells and suppresses IL-8-induced chemotaxis of human neutrophils . Direct USP7 inhibition data for the 4-fluorophenyl analog is not available in the public literature at the time of this analysis. However, SAR from the 1-phenyl-5-pyrazolyl urea p38α inhibitor series demonstrates that the position of the fluorine substituent on the phenyl ring modulates kinase binding: para-fluoro derivatives can exhibit different potency and selectivity fingerprints compared to meta-fluoro isomers due to altered electronic effects and conformational preferences of the urea NH–aryl dihedral angle [1]. This class-level inference indicates that the 4-fluorophenyl substitution in the target compound is expected to yield a target engagement profile distinct from that of STIRUR 41, though the magnitude and direction of the difference remain to be experimentally quantified [1].

USP7 inhibition pyrazolyl-urea SAR fluorophenyl positional isomerism

Pyridinyl-Pyrazole Core vs. Simple Pyrazole: Heteroaryl Extension Alters Kinase Polypharmacology

The target compound incorporates a 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl core, whereas many well-characterized 5-pyrazolyl-ureas, including the p38α inhibitor series, feature a simpler 1-phenyl-5-pyrazolyl or 5-pyrazolyl-urea scaffold without an appended pyridinyl ring [1]. GeGe-3, a structurally more complex pyrazolyl-urea, achieves multi-kinase targeting—including DMPK1, Aurora B, Aurora C, PLK2, PLK3, and CAMK1—and blocks MAPK and PI3K signaling in HUVEC cells, inhibiting endothelial tube formation and in vivo angiogenesis in Lewis Lung Carcinoma models [2]. The addition of a pyridine ring in the target compound introduces an extra hydrogen-bond acceptor and extends the molecular surface area available for kinase hinge-region or allosteric pocket interactions, a design strategy commonly exploited in type II kinase inhibitors [2]. Direct kinase profiling data for the target compound is not publicly available. Cross-study comparison is therefore limited to structural analogy: the pyridinyl-pyrazole core is expected to confer a kinase selectivity profile distinct from pyrazole-only ureas, but the specific kinases engaged remain experimentally uncharacterized [1][2].

kinase polypharmacology pyridinyl-pyrazole pyrazolyl-urea scaffold

Methylene Spacer Between Urea and Heterocycle: Impact on Conformational Flexibility and Target Binding

The target compound features a methylene (-CH2-) spacer between the urea carbonyl and the pyridine ring, whereas many classical 5-pyrazolyl-ureas attach the urea NH directly to the pyrazole C5 position. In the 1-phenyl-5-pyrazolyl urea p38α inhibitor series, direct urea–pyrazole conjugation imposes a relatively planar, conformationally restricted geometry that is critical for ATP-binding pocket occupancy [1]. Introduction of a methylene spacer, as in the target compound, increases rotational degrees of freedom and may relieve steric constraints, potentially enabling binding to kinase conformations or allosteric sites inaccessible to directly conjugated ureas. Computational docking studies on pyrazolyl urea p38α inhibitors indicate that the urea NH–heterocycle distance and dihedral angle significantly influence the inhibitor's ability to form key hydrogen bonds with the kinase hinge region (Met109) and to occupy the hydrophobic back pocket [1]. No experimental binding data for the target compound are available to confirm whether the methylene spacer enhances or diminishes target affinity relative to directly linked analogs. This evidence dimension therefore rests on class-level SAR inference [1].

urea linker methylene spacer conformational flexibility pyrazolyl-urea SAR

N-Methyl Pyrazole vs. NH-Pyrazole: Impact on Hydrogen-Bond Donor Capacity and Metabolic Stability

The target compound incorporates an N-methyl group on the pyrazole ring, whereas many early-generation pyrazolyl-ureas retain an unsubstituted NH-pyrazole. In pyrazole-containing kinase inhibitors, N-methylation is a well-precedented medicinal chemistry strategy that eliminates a hydrogen-bond donor, reduces Phase I oxidative metabolism at the adjacent positions, and can improve passive membrane permeability [1]. The pyrazolyl-urea GeGe-3 carries an N-(2-hydroxypentyl) substituent at the pyrazole N1 position, demonstrating that N1-substitution is compatible with potent anti-angiogenic activity (inhibition of HUVEC migration and tube formation, zebrafish angiogenesis impairment, and mouse tumor growth suppression) [2]. The target compound's N-methyl group, being smaller and more lipophilic than the hydroxyl-containing chain of GeGe-3, is predicted to yield distinct physicochemical properties (lower clogP, reduced HBD count) while retaining the metabolic protection conferred by N1-substitution. Quantitative metabolic stability or permeability data for the target compound are not publicly available, and this differentiation argument is based on well-established medicinal chemistry principles applied to the pyrazole scaffold [1][2].

N-methyl pyrazole metabolic stability hydrogen-bond donor pyrazolyl-urea optimization

Recommended Application Scenarios for 1-(4-Fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea (CAS 2034560-27-3)


Kinase Selectivity Panel Screening for Pyrazolyl-Urea SAR Expansion

Given the compound's distinct 4-fluorophenyl and pyridinyl-pyrazole architecture, it is suited as a probe for kinase selectivity panel screening to empirically determine how para-fluoro substitution and pyridinyl extension shift kinase inhibition profiles relative to well-characterized pyrazolyl-ureas such as GeGe-3 (multi-kinase) [1] and 1-phenyl-5-pyrazolyl ureas (p38α-selective) [2]. Incorporating this compound into a broader SAR matrix alongside its 3-fluorophenyl, 2-fluorobenzyl, and cyclopropyl analogs (CAS: 2034463-45-9, 2034560-22-8, and cyclopropyl variant) would generate data to define the pharmacophoric contribution of the 4-fluorophenyl group and the pyridine ring to kinase target engagement.

Chemical Biology Probe for DMPK1- or USP7-Independent Angiogenesis Mechanisms

The compound may serve as a selectivity control in angiogenesis studies. GeGe-3 targets DMPK1 and inhibits both MAPK and PI3K pathways in endothelial cells [1], while STIRUR 41 targets USP7 . If the 4-fluorophenyl, pyridinyl-containing target compound exhibits a distinct target engagement signature (e.g., reduced USP7 inhibition or altered kinase polypharmacology), it could help dissect which anti-angiogenic phenotypes are DMPK1-dependent versus USP7-mediated, thereby refining target validation in tumor angiogenesis models.

NAMPT Activator Chemical Space Exploration

Structurally related urea-containing compounds bearing the 1-methyl-1H-pyrazol-5-yl motif have been identified as potent NAMPT (nicotinamide phosphoribosyltransferase) activators with attenuated CYP inhibition [3]. The target compound shares the 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl core with these NAMPT-active chemotypes, suggesting potential utility in phenotypic screening for NAD+ biosynthesis modulation, particularly in the context of metabolic or aging-related disease models.

Procurement as a Pharmacophore Reference Standard for Pyridinyl-Pyrazole Urea Library Design

For medicinal chemistry groups constructing focused libraries around the pyrazolyl-urea scaffold, this compound serves as a reference standard representing the pyridinyl-extended, 4-fluorophenyl sub-series. Its procurement enables calibration of synthetic routes, analytical method development (HPLC purity, HRMS identity confirmation), and establishment of baseline physicochemical properties (logD, solubility) against which newly synthesized analogs can be benchmarked [2].

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